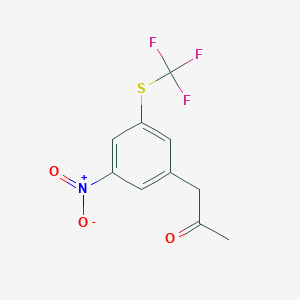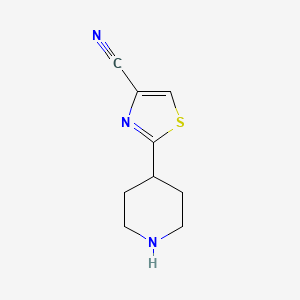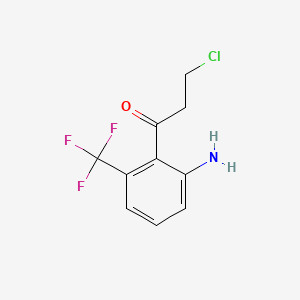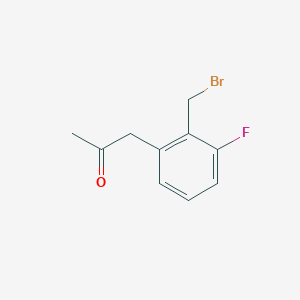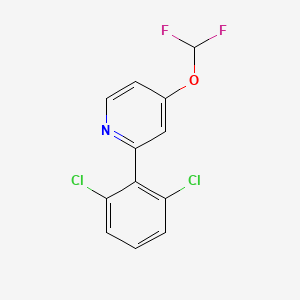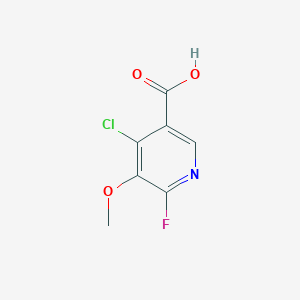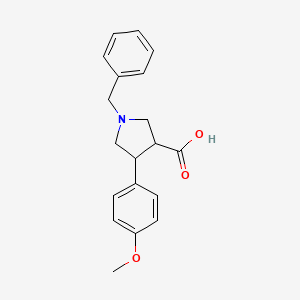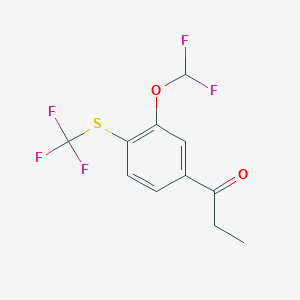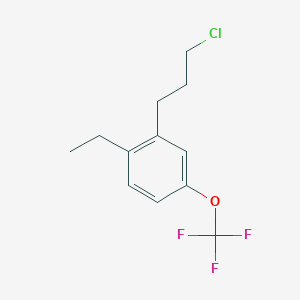
1-(3-Chloropropyl)-2-ethyl-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-ethyl-5-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethoxy group
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-2-ethyl-5-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-2-ethyl-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trifluoromethoxy group can be reduced under specific conditions to form corresponding methoxy derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-ethyl-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Medicine: Research is ongoing to explore its potential as a precursor for developing new therapeutic agents. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism by which 1-(3-Chloropropyl)-2-ethyl-5-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and selectivity for certain targets, leading to improved biological activity.
The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-2-ethyl-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)benzene: Lacks the ethyl and trifluoromethoxy groups, resulting in different chemical and biological properties.
2-Ethyl-5-(trifluoromethoxy)benzene:
1-(3-Chloropropyl)-2-ethylbenzene: Lacks the trifluoromethoxy group, leading to differences in metabolic stability and bioavailability.
The presence of the trifluoromethoxy group in this compound makes it unique, as this group is known to enhance the compound’s properties in various applications.
Propriétés
Formule moléculaire |
C12H14ClF3O |
|---|---|
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-1-ethyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O/c1-2-9-5-6-11(17-12(14,15)16)8-10(9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
CNMWWSQSHATLDU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)OC(F)(F)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


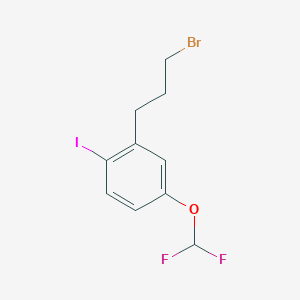
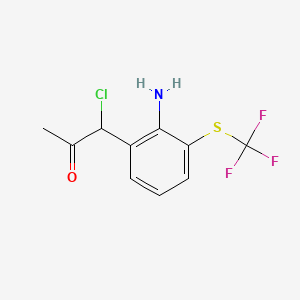

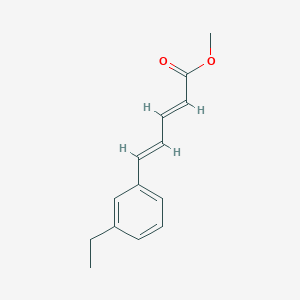
![1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)
